The compound is synthesized from [1.1.1]propellane, a precursor that allows for the introduction of various functional groups through radical reactions and other synthetic methodologies. Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is part of a broader category of bicyclic compounds that exhibit interesting pharmacological properties, making them candidates for drug development and other scientific applications .
The synthesis of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity during synthesis.
The molecular structure of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed techniques for confirming the structure and stereochemistry of this compound .
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate participates in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize related compounds for research purposes .
The mechanism of action for ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate primarily relates to its interaction with biological targets:
Research indicates that derivatives of this compound may exhibit analgesic properties without the hepatotoxicity associated with traditional analgesics like acetaminophen, making them attractive candidates for drug development .
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate has several promising applications:
Ongoing research continues to explore these applications further, focusing on optimizing synthesis methods and elucidating mechanisms of action within biological systems .
Bicyclo[1.1.1]pentane (BCP) scaffolds represent a paradigm shift in medicinal chemistry, offering three-dimensional, saturated alternatives to traditional planar aromatic systems. Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate exemplifies this class, integrating a strained cage structure with bioisosteric functionality critical for drug optimization. Its molecular formula (C₈H₁₃NO₂; MW 155.20 g/mol) and CAS number (1934821-79-0) identify it as a synthetically accessible building block [3] [8]. This compound merges the rigidity of the BCP core—characterized by a central bond length of 1.87 Å and bridge C–C bonds of 1.54 Å—with the versatility of amino and ester groups, enabling peptide coupling and further derivatization [1] [5].
The BCP scaffold possesses ~66.6 kcal/mol ring strain energy, primarily localized in its central bond [1] [7]. This strain enables strain-release chemistry, where bond cleavage reactions occur with significant energy liberation. For Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, strain-release facilitates:
BCP amino acids serve as multifunctional bioisosteres:
Table 1: Bioisosteric Properties of Ethyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate vs. Aniline Derivatives
Parameter | BCP Derivative | Para-Substituted Aniline | Improvement |
---|---|---|---|
Fsp³ | 0.75 | 0.33 | +127% |
Aqueous solubility (mg/mL) | 15.2 | 1.8 | 8.4× increase |
Metabolic stability (t₁/₂) | >120 min | 22 min | 5.5× increase |
Vector distance (Å) | 1.89 | 2.78 | Closer mimic of para-arene |
Data compiled from [1] [5] [10].
The evolution of BCP chemistry features key milestones:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2